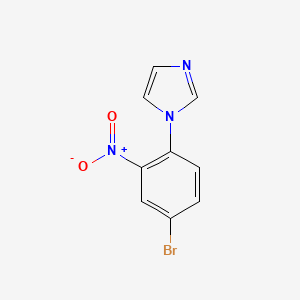
1-(4-Bromo-2-nitrophenyl)-1h-imidazole
Overview
Description
1-(4-Bromo-2-nitrophenyl)-1H-imidazole, also known as BNI, is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a nitrogen atom and a benzene ring, with the nitrogen atom being attached to two bromine atoms and a nitro group. BNI is a useful synthetic building block for the production of various compounds, and it has been used in a variety of research applications.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and benzimidazoles. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been used in the synthesis of various dyes and pigments, which can be used for a variety of purposes.
Mechanism Of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is not fully understood. However, it is thought to involve the formation of a complex between the nitro group and the nitrogen atom in the imidazole ring. This complex is thought to be stabilized by hydrogen bonding between the nitro group and the nitrogen atom. Additionally, the presence of the bromine atoms in the imidazole ring is thought to enhance the stability of the complex.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole are not well understood. However, it is thought that 1-(4-Bromo-2-nitrophenyl)-1h-imidazole may have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in laboratory experiments include its low cost, its availability in a variety of forms, and its stability. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is easy to handle and store, and it is relatively safe to use. The main limitation of using 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in laboratory experiments is its low solubility in water, which can limit its use in some experiments.
Future Directions
For the use of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole in scientific research include its use in the synthesis of novel organic compounds, such as heterocyclic compounds and benzimidazoles. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used to synthesize novel pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used to synthesize novel dyes and pigments, which could be used for a variety of purposes. 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could also be used to investigate the biochemical and physiological effects of nitro-substituted imidazoles, as well as their mechanisms of action. Finally, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole could be used in the development of novel methods of synthesis, which could be used to synthesize a variety of compounds.
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQGWWVXABXQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)-1h-imidazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)
![3-[8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467752.png)
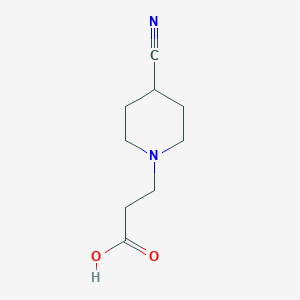

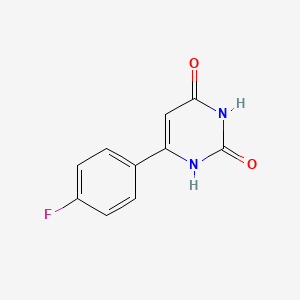
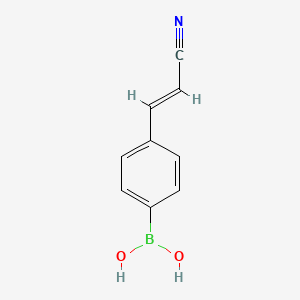
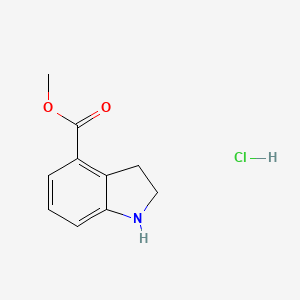
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
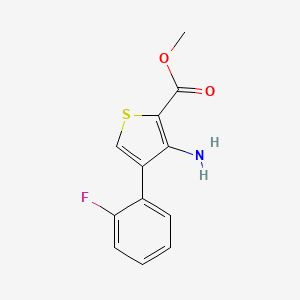
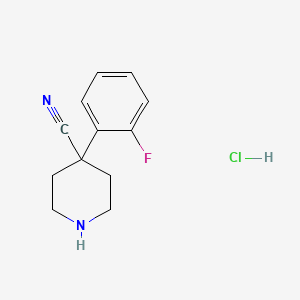
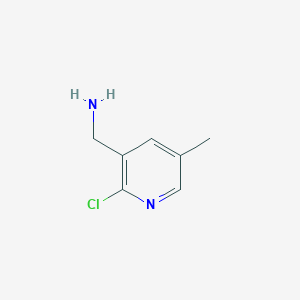
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
![2-[4-(Pyridin-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1467774.png)